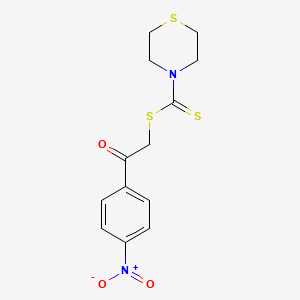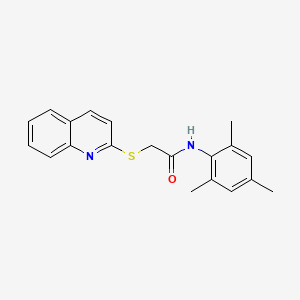![molecular formula C15H14ClN3O3 B5847525 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as CR-8, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide exerts its effects by inhibiting specific enzymes involved in various cellular processes. Specifically, this compound inhibits the activity of cyclin-dependent kinase 9 (CDK9) and glycogen synthase kinase 3β (GSK3β), which are involved in cancer cell proliferation and inflammatory cytokine production, respectively. By inhibiting these enzymes, this compound can effectively inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CDK9, which is involved in the regulation of gene expression and cell cycle progression. By inhibiting CDK9, this compound can effectively inhibit the growth of cancer cells. In inflammatory cells, this compound inhibits the activity of GSK3β, which is involved in the regulation of inflammatory cytokine production. By inhibiting GSK3β, this compound can effectively reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for CDK9 and GSK3β. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential off-target effects.
Direcciones Futuras
For the study of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide include the development of more potent and selective inhibitors, investigation of its role in other cellular processes, and exploration of its use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-chlorophenol with 2-bromopropanoic acid in the presence of a base to form 2-(3-chlorophenoxy)propanoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopyridine in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has shown promising results in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation and autoimmune diseases, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10(21-13-6-2-5-12(16)8-13)15(20)22-19-14(17)11-4-3-7-18-9-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQVNWWLWBANOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)



![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)


